molecular formula C14H11NO5S B1359374 5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene CAS No. 898778-31-9

5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene

Cat. No. B1359374
M. Wt: 305.31 g/mol
InChI Key: WLXAGRDLMUQXMH-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(3-nitrobenzoyl)thiophene, also known as 5-DNT, is a new and versatile organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound that contains two nitrogen atoms and two sulfur atoms in its structure, and it can be easily synthesized in a laboratory. 5-DNT is a promising compound with potential applications in the fields of biology, chemistry, and medicine.

Scientific Research Applications

Synthesis and Characterization

  • Electrochemical Polymerization : Thiophene derivatives, including those with nitrobenzoyl groups, have been synthesized and characterized through electrochemical polymerization. These compounds show well-defined reversible redox systems and are fluorescent in both solution and solid states (Coelho et al., 2015).
  • Novel Synthesis Approaches : Efficient synthesis methods for novel c-hetero-fused thiophene derivatives, including those with nitrophenyl groups, have been developed, expanding the range of possible thiophene-based compounds (Rangnekar & Mavlankar, 1991).

Applications in Material Science

  • Electrochromic Properties : Thiophene derivatives, especially those combined with carbazole units, have been studied for their electrochromic properties, which are crucial in developing smart windows, displays, and other optical devices (Aydın & Kaya, 2013).
  • Photoluminescence and Optoelectronics : Certain thiophene derivatives, including those with nitrobenzoyl groups, exhibit strong luminescence, making them potential materials for optoelectronic applications (Viswanathan & Bettencourt-Dias, 2006).

Chemical and Structural Analysis

  • Crystal Engineering : The synthesis and structural analysis of metal-organic frameworks and coordination polymers using thiophene derivatives have been conducted, which contributes to the understanding of molecular interactions and design of functional materials (Xue et al., 2015).

Biomedical Research

  • Bioassay of Thiophene Derivatives : Some thiophene-containing compounds, including those with benzimidazole or triazole moieties, have been synthesized and evaluated for antimicrobial activity, highlighting their potential in medicinal chemistry (Mabkhot et al., 2017).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S/c16-13(9-2-1-3-10(8-9)15(17)18)11-4-5-12(21-11)14-19-6-7-20-14/h1-5,8,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXAGRDLMUQXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641944
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(3-nitrobenzoyl)thiophene

CAS RN

898778-31-9
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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